molecular formula C13H14FNO4S B2584085 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide CAS No. 1396809-83-8

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B2584085
CAS No.: 1396809-83-8
M. Wt: 299.32
InChI Key: AIYSWRORXGJTBC-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a chemically engineered sulfonamide derivative recognized for its potent activity as a modulator of the bacterial mechanosensitive ion channel of large conductance (MscL). This compound functions as an allosteric agonist, effectively gating the MscL channel by binding to a specialized sulfonamide site located between the first and second transmembrane helices, which induces a conformational change that opens the channel pore even in the absence of membrane tension [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8390223/]. Its primary research value lies in its use as a chemical biology tool to probe the structure-function relationships of MscL gating mechanisms and to study bacterial osmoregulation and response to physical stress. Furthermore, this molecule has significant implications in antimicrobial research, as targeted activation of MscL can potentiate the effects of conventional antibiotics by inducing osmotic lysis in bacterial cells, offering a potential strategy for combating antibiotic-resistant pathogens [https://pubmed.ncbi.nlm.nih.gov/34378999/]. The incorporation of the furan moiety is a key structural feature that contributes to its binding affinity and specificity, making it a critical compound for investigations in microbiology, ion channel biophysics, and novel antibiotic adjuvant development.

Properties

IUPAC Name

4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-9-6-11(14)2-3-13(9)20(17,18)15-7-12(16)10-4-5-19-8-10/h2-6,8,12,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYSWRORXGJTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate epoxide or halohydrin.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and hydroxyethyl group may also play roles in binding to biological targets, affecting the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues with Furan Moieties

4-Chloro-3-(Furan-2-ylmethylsulfamoyl)-N-(2-Hydroxy-4-Methylphenyl)benzamide
  • Molecular Formula : C₁₉H₁₇ClN₂O₅S
  • Key Differences :
    • Chloro substituent instead of fluoro.
    • Benzamide backbone (vs. benzenesulfonamide).
    • Furan-2-ylmethyl group (vs. furan-3-yl-hydroxyethyl).
  • Implications : The chloro group increases lipophilicity, while the benzamide structure may alter target specificity in biological systems .
4-Fluoro-N-(2-Furylmethyl)-2-Methylbenzenesulfonamide
  • Molecular Formula: C₁₂H₁₂FNO₃S
  • Key Differences :
    • Simpler side chain (2-furylmethyl vs. hydroxyethyl-furan).
    • Lower molecular weight (269.29 g/mol vs. 313.35 g/mol).

Sulfonamides with Fluorinated Aromatic Systems

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide
  • Molecular Formula : C₁₉H₁₆F₂N₂O₄S₂
  • Key Differences :
    • Dual sulfonamide groups ("double" sulfonamide).
    • Two fluorophenyl rings.
  • Implications : The dual sulfonyl structure enhances electron-withdrawing effects, possibly improving stability but complicating synthesis .
1-Fluoro-4-(Methylsulfonyl)Benzene
  • Molecular Formula : C₇H₇FO₂S
  • Key Differences :
    • Minimalist structure lacking an N-linked side chain.
    • Lower complexity and molecular weight (174.19 g/mol).
  • Implications : Simplified structure may limit biological activity due to reduced binding interactions .

Sulfonamides with Complex Side Chains

N-[3-(4-Fluorobenzyl)-2,4-Dioxo-1,3-Diazaspiro[4.5]Dec-8-yl]-2-Methyl-Benzenesulfonamide
  • Molecular Formula : C₂₃H₂₄FN₃O₄S
  • Key Differences :
    • Spirocyclic diazaspiro ring system.
    • Fluorobenzyl substituent.
  • Implications : The spirocyclic structure may confer conformational rigidity, enhancing receptor selectivity but complicating synthesis .
Methyl (Z)-2-{[N-(2-Formylphenyl)-4-Methylbenzenesulfonamido]Methyl}-3-Phenylprop-2-Enoate
  • Molecular Formula: C₂₆H₂₃NO₅S
  • Key Differences: Formylphenyl and enoate ester groups. Extended conjugation system.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₄H₁₆FNO₄S 313.35 4-Fluoro, 2-methyl, hydroxyethyl-furan-3-yl Enhanced solubility, antimicrobial potential
4-Chloro-3-(Furan-2-ylmethylsulfamoyl)-... C₁₉H₁₇ClN₂O₅S 409.87 Chloro, furan-2-ylmethyl, benzamide Likely targets bacterial enzymes
N-(2,3-Dimethylphenyl)-4-Fluoro-... C₁₉H₁₆F₂N₂O₄S₂ 438.47 Dual sulfonamide, dual fluoro Improved metabolic stability
1-Fluoro-4-(Methylsulfonyl)Benzene C₇H₇FO₂S 174.19 Minimalist fluorophenyl sulfonyl Limited bioactivity

Research Findings and Implications

  • Synthesis : The target compound’s hydroxyethyl-furan side chain may require multi-step synthesis, similar to methods in (recrystallization from EtOH-CHCl₃) .
  • Biological Activity : Fluorine’s electron-withdrawing effect enhances binding to bacterial dihydropteroate synthase (DHPS), a common sulfonamide target. The hydroxyethyl group may improve water solubility, addressing a common limitation of sulfonamides .
  • Spectroscopy : NMR data (e.g., δ 112.37–128.6 ppm for aromatic protons in ) align with sulfonamide structural motifs, aiding in characterization .

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